H-LEU-GLY-OET HCL

Descripción

Significance of Dipeptide Esters as Synthetic Intermediates in Peptide Chemistry

Dipeptide esters, such as H-Leu-Gly-OEt HCl, serve as crucial building blocks in the synthesis of more complex peptides. In peptide synthesis, the formation of peptide bonds requires the protection of reactive functional groups to prevent unwanted side reactions. The esterification of the C-terminal carboxylic acid, in this case, forming an ethyl ester, provides temporary protection during the coupling of subsequent amino acids to the N-terminus. vulcanchem.com This strategy allows for the controlled, stepwise elongation of the peptide chain.

The use of simple alkyl esters, like methyl or ethyl esters, was a foundational technique in early peptide synthesis. thieme-connect.com These esters can be deprotected under specific conditions, often involving hydrolysis, to reveal the free carboxylic acid for further reactions. The ethyl ester group in this compound can be removed under mild basic conditions. vulcanchem.com This strategic use of protecting groups is fundamental to both solution-phase and solid-phase peptide synthesis methodologies. vulcanchem.com Furthermore, dipeptide esters are valuable in creating specific peptide sequences that can act as substrates for enzymes, aiding in the study of enzymatic activity. vulcanchem.com

Historical Context of Leucine-Glycine Peptides in Academic Research

Leucine (B10760876) and glycine (B1666218) are among the most frequently occurring amino acids in naturally occurring antimicrobial peptides (AMPs). mdpi.com This has made the leucine-glycine (Leu-Gly) motif a subject of interest in various research contexts. Studies have explored the biological activities of Leu-Gly dipeptides, including their potential to influence neurotransmitter levels. For instance, research has shown that the Leu-Gly dipeptide can elevate dopamine (B1211576) levels in the brain of animal models. nih.gov

In other research, the Leu-Gly dipeptide, referred to as "Hannaneh," has been investigated for its potential therapeutic effects. Studies have demonstrated its ability to inhibit body weight loss and prevent increases in blood glucose in diabetic mouse models. tandfonline.comnih.gov These findings suggest that Leu-Gly containing peptides may have protective effects against the development of diabetes. tandfonline.comnih.gov The antioxidant properties of peptides containing glycine and leucine have also been noted, particularly when the terminal amino acids are hydrophobic. tandfonline.com

Core Research Themes and Objectives for this compound Studies

Research involving this compound primarily focuses on its application as a synthetic intermediate and a model for biophysical studies. Key research themes include:

Peptide Synthesis: A major objective is to utilize this compound as a readily available building block for the synthesis of longer, more complex peptide chains. Its defined structure and protected C-terminus make it an ideal starting point for the sequential addition of other amino acids. vulcanchem.com For example, it has been incorporated into Z-Pro-Leu-Gly-OEt, a substrate used in collagenase activity assays. vulcanchem.com

Crystallography and Structural Analysis: The compound serves as a model for studying the structural conformations of peptides. Single-crystal X-ray diffraction studies of this compound have provided detailed information about its molecular geometry, including bond lengths and angles, and how the molecules pack in a crystalline lattice. These studies reveal how intermolecular forces, such as hydrogen bonding, stabilize the peptide structure. vulcanchem.com

Reaction Optimization: Research is also directed towards optimizing the synthesis of dipeptides like this compound itself. This includes exploring different coupling reagents and reaction conditions to achieve higher yields and minimize side reactions like racemization. For instance, using 2-N-methylamino-1,3,2-dioxaphospholane as a coupling agent has been shown to produce the dipeptide in high yield with minimal racemization. vulcanchem.com

Compound Information Table

| Compound Name | Systematic Name | Abbreviation |

| Leucylglycine Ethyl Ester Hydrochloride | ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate hydrochloride | This compound |

| Glycine | Glycine | Gly |

| Leucine | Leucine | Leu |

| Z-Pro-Leu-Gly-OEt | N/A | N/A |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 216.28 g/mol nih.gov |

| Exact Mass | 216.14739250 Da nih.gov |

| Melting Point | 108-110°C vulcanchem.com |

| XLogP3 | 0.6 nih.gov |

| Hydrogen Bond Donor Count | 3 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 7 nih.gov |

Solubility Profile of this compound at 25°C

| Solvent | Solubility (mg/mL) |

| Water | 48.2 ± 2.1 vulcanchem.com |

| Ethanol (B145695) | 132.5 ± 4.7 vulcanchem.com |

| Dichloromethane | 8.9 ± 0.9 vulcanchem.com |

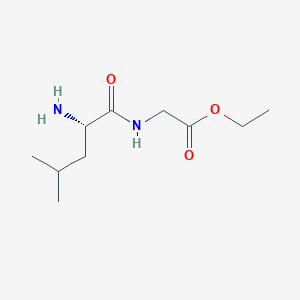

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H20N2O3 |

|---|---|

Peso molecular |

216.28 g/mol |

Nombre IUPAC |

ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |

InChI |

InChI=1S/C10H20N2O3/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,14)/t8-/m0/s1 |

Clave InChI |

PMKXAKKWRBOEIC-QMMMGPOBSA-N |

SMILES isomérico |

CCOC(=O)CNC(=O)[C@H](CC(C)C)N |

SMILES canónico |

CCOC(=O)CNC(=O)C(CC(C)C)N |

Origen del producto |

United States |

Enzymatic Synthesis and Biocatalysis Involving Leucylglycine Ethyl Ester

Enzyme-Catalyzed Peptide Bond Formation Utilizing Amino Acid Esters

Enzymatic peptide synthesis can proceed through two main pathways: equilibrium-controlled or kinetically controlled synthesis. qyaobio.com In kinetically controlled synthesis, amino acid esters like Leucylglycine ethyl ester act as acyl donors. This method is often preferred due to its faster reaction rates and higher yields. qyaobio.com

Several proteases, enzymes that typically break down proteins, can be repurposed to form peptide bonds under specific conditions. nih.govqyaobio.com These enzymes exhibit remarkable specificity, which helps to minimize side reactions and avoid the need for complex protection-deprotection steps common in chemical synthesis. qyaobio.comthermofisher.com

Papain: This cysteine protease is widely used for oligopeptide synthesis. nih.govqyaobio.com It has been successfully employed in the polymerization of various amino acid esters. qyaobio.com For instance, papain can catalyze the synthesis of poly-l-alanine from l-alanine (B1666807) ethyl ester and has been used for the co-polymerization of l-glutamic acid ester with other amino acid esters. qyaobio.com

α-Chymotrypsin: A serine protease, α-chymotrypsin shows a preference for cleaving peptide bonds adjacent to hydrophobic amino acids like phenylalanine, tryptophan, and tyrosine. qyaobio.com This specificity is harnessed in synthesis as well. In one study, α-chymotrypsin-catalyzed synthesis using an N-protected phenylalanine derivative in a frozen aqueous solution resulted in a 90% yield. nih.gov It has also been used to synthesize poly-l-cysteine from l-cysteine (B1669680) ethyl ester with an 85% yield. nih.gov

Thermolysin: This metalloprotease is known for its stability at higher temperatures and has been explored in kinetically controlled peptide synthesis. mdpi.com

Other Proteases: Bromelain is noted for its broad specificity, particularly for polar amino acids, and can yield high average chain lengths. nih.govqyaobio.com Trypsin is specific for lysine (B10760008) and arginine residues, while subtilisin is stable over a wide pH range and has been used for synthesizing large peptide fragments in organic solvents. qyaobio.com

The success of enzymatic peptide synthesis hinges on the enzyme's substrate specificity. nih.gov Enzymes like papain have been studied to determine their preferences for different amino acids in homo- and co-oligomerization reactions. nih.gov The structure of the amino acid ester, including the nature of the amino acid side chains and the ester group, influences its recognition by the enzyme's active site. For example, the use of a phenylalanine ethyl ester (Phe-OEt) moiety can enhance a substrate's recognition by papain. The scope of these reactions is broad, allowing for the synthesis of dipeptides, oligopeptides, and even polypeptides. nih.govnih.gov

Several factors can significantly impact the outcome of enzyme-catalyzed peptide synthesis. uzh.ch Optimizing these parameters is crucial for maximizing the yield and purity of the desired peptide.

pH: The pH of the reaction medium is critical as it affects the ionization state of the enzyme's active site residues and the substrates, thereby influencing catalytic activity. nih.gov For example, papain-catalyzed synthesis of alternating oligopeptides using Ala-Gly ethyl ester achieved an 80% yield at pH 7.5. nih.gov Trypsin activity is optimal around pH 8, while subtilisin is stable in a pH range of 7-10. qyaobio.com

Temperature: Temperature affects the rate of the enzymatic reaction. However, excessively high temperatures can lead to enzyme denaturation. uzh.ch Some enzymes, like proteinase K, are active at temperatures up to 60°C. qyaobio.com Interestingly, conducting reactions in frozen aqueous solutions at sub-zero temperatures has been shown to increase yields in some α-chymotrypsin-catalyzed syntheses. nih.gov

Solvent Composition: The choice of solvent is crucial. While enzymatic reactions are often conducted in aqueous media, the use of organic solvents or biphasic systems can shift the reaction equilibrium towards synthesis by reducing water activity. The presence of organic solvents can also influence enzyme stability and substrate solubility. acs.org

| Enzyme | Optimal pH/Conditions | Notable Substrates/Products | Yield |

| Papain | 7.5 | Ala-Gly ethyl ester -> (Ala-Gly)n | 80% nih.gov |

| α-Chymotrypsin | Frozen aqueous solution (-24°C) | N-benzyloxycarbonyl-phenylalanine carbamoylmethyl ester + H-Phe-NH2 | 90% nih.gov |

| α-Chymotrypsin | Frozen aqueous solution (-20°C) | l-cysteine ethyl ester -> Poly-l-cysteine | 85% nih.gov |

| Bromelain | 7.6-7.8 | l-lysine ethyl ester -> Oligo(l-lysine) | 84% ± 2% monomer conversion nih.gov |

Substrate Specificity and Reaction Scope of Enzymatic Couplings

Chemoenzymatic Synthesis Strategies for Peptides and Oligomers Incorporating Leucylglycine Ethyl Ester

Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govqyaobio.com This hybrid approach allows for the creation of complex peptides that might be difficult to produce by either method alone. qyaobio.com Leucylglycine ethyl ester can be incorporated into larger peptide chains using these strategies.

In a typical chemoenzymatic process, a chemically synthesized peptide fragment, which may contain unnatural amino acids or other modifications, can be enzymatically coupled to another fragment or an amino acid ester like H-Leu-Gly-OEt. nih.gov For instance, a protected proline can be chemically coupled to the commercially available dipeptide L-leucylglycine. google.com The resulting tripeptide can then be further elongated. This strategy leverages the enzyme's ability to form peptide bonds without racemization, a common side reaction in chemical synthesis. qyaobio.commdpi.com The process is generally mild, avoiding the harsh chemicals and laborious protection-deprotection steps associated with purely chemical methods. qyaobio.com

A study on the synthesis of telechelic polypeptides utilized a novel initiator with two leucine (B10760876) ethyl ester units for the chemoenzymatic polymerization of glycine (B1666218) or alanine (B10760859) ethyl ester using papain. nih.gov This demonstrates the integration of a specifically designed chemical initiator into an enzymatic polymerization system to create unique polypeptide architectures. nih.gov

Applications of Enzymatic Deprotection in Peptide Chemistry

In addition to forming peptide bonds, enzymes can be used for the selective removal of protecting groups, a crucial step in peptide synthesis. nih.govcapes.gov.br This enzymatic deprotection occurs under mild, aqueous conditions, offering an advantage over chemical methods that often require strong acids or bases. thermofisher.comnih.gov

A model system has been described where N-terminal protecting groups that are susceptible to cleavage by a specific enzyme are used. nih.gov For example, a benzyloxycarbonylarginyl group, which is labile to trypsin, can be used to protect the amino group of an amino acid ester. nih.govcapes.gov.br After coupling this unit to a growing peptide chain, trypsin is used to specifically cleave the arginyl protecting group, exposing the N-terminus for the next coupling step. nih.gov This method has shown a useful degree of stereospecificity, with the enzyme acting much more rapidly on a peptide containing an L-amino acid residue compared to its D-diastereomer. nih.gov

Enzymatic and Chemical Hydrolysis Studies of Leucylglycine Ethyl Ester Containing Peptides

Proteolytic Degradation Mechanisms and Enzyme Specificity (e.g., Thermolysin, Penicillin Amidase)

The enzymatic breakdown of peptides is a highly specific process, dictated by the active site of the enzyme and the amino acid sequence of the substrate.

Thermolysin is a thermostable metalloendopeptidase that preferentially hydrolyzes peptide bonds on the N-terminal side of hydrophobic amino acid residues, such as leucine (B10760876), isoleucine, and phenylalanine. thieme-connect.de Its specificity makes it a valuable tool in peptide chemistry. For instance, thermolysin has been successfully used to cleave a "supporting" tripeptide ester, H-Leu-Gly-Gly-OEt, from a protected undecapeptide. thieme-connect.de The enzyme's ability to target the bond preceding the leucine residue demonstrates its precise mechanism, which is crucial for the controlled fragmentation of larger peptide chains or the removal of protecting groups in peptide synthesis. thieme-connect.deubc.ca

Penicillin Amidase , also known as penicillin acylase, is another key enzyme in biocatalysis. creative-enzymes.com While its primary industrial application is the hydrolysis of penicillin G to produce 6-aminopenicillanic acid, its utility extends to the hydrolysis and synthesis of various amides and esters. creative-enzymes.comtandfonline.comresearchgate.net The catalytic mechanism of penicillin amidase involves a serine residue in the active site, which acts as a nucleophile to attack the carbonyl carbon of the amide or ester bond, forming a covalent acyl-enzyme intermediate. creative-enzymes.com This intermediate is then hydrolyzed by water. creative-enzymes.com This enzyme has been employed in the synthesis of dipeptides and the selective removal of N-terminal phenylacetyl groups. thieme-connect.deresearchgate.net The specificity of enzymes like penicillin amidase can be quite narrow; for example, studies on lysosomal enzymes have shown that carboxypeptidases and amidases have a much more restricted substrate specificity compared to aminopeptidases, which can limit their application for certain prodrugs. nih.gov

The specificity of these enzymes is fundamental to their application. Thermolysin's action is directed by the hydrophobicity of the amino acid side chain, while penicillin amidase recognizes specific acyl groups. This allows for targeted cleavage, minimizing unwanted side reactions, a significant advantage over less specific chemical methods. ubc.ca

Optimization of Enzymatic Hydrolysis Conditions (e.g., pH, Temperature, Enzyme/Substrate Ratio, Reaction Time)

The efficiency of enzymatic hydrolysis is highly dependent on reaction conditions. Optimizing these parameters is essential to maximize product yield and reaction rate. scielo.br Key parameters include pH, temperature, enzyme-to-substrate ratio, and reaction time.

pH: Enzymes have an optimal pH range for activity. For instance, hydrolysis of mushroom proteins with pepsin and proteinase K was carried out at their respective optimal pH values of 1.5 and 8.0. scielo.br Maintaining the optimal pH is crucial as deviations can lead to enzyme denaturation and reduced activity.

Temperature: Like pH, temperature significantly influences enzyme activity, with an optimal temperature for maximal function. For the hydrolysis of chicken bones, the optimal temperature was found to be 55°C. mdpi.com In a study on mushroom proteins, optimal temperatures were 50.51°C for proteinase K and 41.9°C for pepsin. scielo.br

Enzyme/Substrate Ratio: The concentration of the enzyme relative to the substrate affects the degree of hydrolysis (DH), which is a measure of the peptide bonds cleaved. mdpi.com In a study optimizing pectin (B1162225) extraction, a ratio of 1:4 for the enzymes Celluclast to Alcalase was found to be most effective. researchgate.net For chicken bone hydrolysis, optimal mass fractions for a composite enzyme mix were determined to be 2.53% for papain, 4% for bromelain, and 4% for flavorzyme. mdpi.com

Reaction Time: The duration of the hydrolysis reaction directly impacts the extent of protein breakdown. researchgate.net Optimized reaction times can vary significantly depending on the substrate and enzyme. For chicken bone proteins, a time of 1.5 hours was optimal, while hydrolysis of mushroom proteins required times ranging from approximately 62 to 113 minutes depending on the enzyme used. scielo.brmdpi.com

The interplay of these factors is often analyzed using methodologies like Response Surface Methodology (RSM) to find the ideal conditions for a specific enzymatic process. scielo.br

Table 1: Examples of Optimized Enzymatic Hydrolysis Conditions

| Substrate | Enzyme(s) | Optimal Temperature (°C) | Optimal pH | Optimal Enzyme Concentration/Ratio | Optimal Time (min) | Reference |

|---|---|---|---|---|---|---|

| Mushroom Protein | Proteinase K | 50.51 | 8.0 | 0.15% | 112.82 | scielo.br |

| Mushroom Protein | Pepsin | 41.90 | 1.5 | 0.15% | 106.54 | scielo.br |

| Chicken Bones | Papain, Bromelain, Flavorzyme | 55 | - | 2.53%, 4%, 4% (w/w) | 90 | mdpi.com |

| Rapeseed Cake | Celluclast, Alcalase | - | - | 1:4 ratio | 270 | researchgate.net |

Chemical Hydrolysis of Ester Bonds (e.g., Saponification)

The ethyl ester bond in H-Leu-Gly-OEt HCl can be cleaved through chemical hydrolysis, most commonly via a base-promoted process known as saponification. vulcanchem.com This method is frequently preferred over acid-catalyzed hydrolysis for several reasons.

Saponification is the hydrolysis of an ester using an aqueous alkali, such as sodium hydroxide (B78521) (NaOH). ebsco.comchemguide.co.uk The reaction mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester group. ebsco.com This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide ion (⁻OEt) as a leaving group and forming a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a hydroxide ion to form a carboxylate salt (in this case, sodium leucylglycinate) and water.

A key advantage of saponification is that it is effectively an irreversible, one-way reaction. chemguide.co.uk The final deprotonation step, forming the carboxylate salt, drives the equilibrium towards the products, resulting in a more complete hydrolysis compared to the reversible acid-catalyzed reaction. chemguide.co.ukdocbrown.info This makes alkaline hydrolysis a faster and more efficient method for cleaving ester bonds. docbrown.info To isolate the final carboxylic acid (H-Leu-Gly-OH), a subsequent acidification step is required to neutralize the carboxylate salt.

Kinetic studies on the base hydrolysis of various α-amino-acid esters have shown a correlation between the rate of hydrolysis and the polar substituent constant of the amino acid side chain, although steric effects from branched chains, such as in valine and isoleucine, can also play a significant role. researchgate.net

Design and Synthesis of Derivatives and Analogues Incorporating Leucylglycine Moieties

Conformationally Constrained Peptide Analogues Utilizing Leucylglycine Structures

To overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability, researchers often introduce conformational constraints. Incorporating the leucylglycine motif into cyclic structures or rigid scaffolds can lock the peptide into a bioactive conformation, enhancing receptor affinity and selectivity.

One common strategy is head-to-tail cyclization, where the N-terminus and C-terminus of a peptide are linked. univ-paris-diderot.fr This approach has been used to create more stable analogues of bioactive peptides. Another method involves incorporating the leucylglycine sequence into more complex rigid architectures like β-turn mimetics. For instance, new turn mimics derived from prolyl-leucyl-glycinamide have been developed using β-lactams to induce a specific turn conformation. rsc.org Similarly, bicyclic thiazolidine (B150603) scaffolds have been employed to create conformationally constrained analogues. mdpi.com

The design of these constrained analogues is often guided by computational modeling to predict the most favorable conformations for receptor binding. rsc.org Techniques like nuclear magnetic resonance (NMR) spectroscopy are also crucial for studying the conformational preferences of these modified peptides in solution. acs.org

Table 1: Examples of Conformationally Constrained Analogues

| Analogue Type | Scaffold/Constraint | Purpose | Reference |

|---|---|---|---|

| Cyclic Peptides | Head-to-tail cyclization | Enhance stability and bioavailability | univ-paris-diderot.fr |

| β-Turn Mimetics | β-Lactam incorporation | Induce specific turn conformation | rsc.org |

| Bicyclic Analogues | Thiazolidine scaffold | Create rigid, constrained structures | mdpi.com |

Modifications of the Ethyl Ester Group for Functional Applications

The ethyl ester group of H-LEU-GLY-OET HCL is not merely a protecting group but also a site for functional modification. While it enhances solubility in organic solvents during synthesis, it can be readily hydrolyzed or replaced to introduce other functionalities. vulcanchem.com

For instance, the ethyl ester can be converted to other esters, amides, or more complex chemical moieties to alter the molecule's pharmacokinetic profile or to attach it to a larger carrier molecule. This functionalization can be used to create prodrugs, where the active peptide is released upon enzymatic cleavage of the ester bond in vivo.

Furthermore, the ethyl ester can be replaced with a solid support for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. chemrxiv.org In this technique, the leucylglycine unit is anchored to a resin, and the peptide chain is elongated in a stepwise manner. The final peptide is then cleaved from the support.

Table 2: Functional Modifications of the Ethyl Ester Group

| Modification | Purpose | Application Example | Reference |

|---|---|---|---|

| Hydrolysis to Carboxylic Acid | Increase aqueous solubility, provide attachment point | Drug formulation, conjugation chemistry | acs.org |

| Transesterification | Modify lipophilicity and metabolic stability | Prodrug design | |

| Conversion to Amide | Enhance stability against esterases | Peptide analogue synthesis | tcichemicals.com |

Integration of Leucylglycine into Larger Bioactive Peptides (e.g., Enkephalins, Galanthamine Derivatives, Biphalin (B1667298) Analogues)

The leucylglycine dipeptide is a common structural motif in many biologically active peptides and has been incorporated into synthetic analogues to probe their structure-activity relationships and enhance their therapeutic potential.

Enkephalins: Leucine-enkephalin is an endogenous opioid peptide. Analogues have been synthesized where the natural amino acid sequence is modified, for example, by replacing the terminal tyrosine with conformationally restrained aromatic amino acids. nih.gov The leucylglycine portion is often retained or systematically altered to investigate its role in receptor binding and signal transduction. researchgate.net

Galanthamine Derivatives: Galantamine is an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. bsphs.org Researchers have synthesized hybrid molecules by attaching peptide moieties, including those containing leucylglycine, to galanthamine. bsphs.orgresearchgate.net These derivatives have been investigated for their potential to exhibit dual inhibitory activity against both acetylcholinesterase and γ-secretase, as well as for their antioxidant properties. bsphs.orgresearchgate.net

Biphalin Analogues: Biphalin is a potent and long-acting opioid peptide with high affinity for both μ and δ opioid receptors. Structure-activity relationship studies on biphalin have involved modifications at various positions, including those analogous to the leucylglycine region in enkephalins, to explore the impact on receptor affinity and selectivity. nih.gov

Table 3: Leucylglycine in Bioactive Peptide Analogues

| Bioactive Peptide | Modification Involving Leucylglycine Motif | Therapeutic Target | Reference |

|---|---|---|---|

| Enkephalins | Systematic replacement of amino acids | Opioid receptors | nih.govresearchgate.net |

| Galanthamine | Attachment of leucylglycine-containing peptides | Acetylcholinesterase, γ-secretase | bsphs.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies in Leucylglycine-Based Analogue Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. wikipedia.org For leucylglycine-containing peptides, SAR studies involve systematically modifying the leucine (B10760876) side chain, the glycine (B1666218) residue, the peptide backbone, and the terminal groups to understand their contributions to the desired pharmacological effect.

For example, in analogues of Pro-Leu-Gly-NH2 (PLG), a peptide that modulates dopamine (B1211576) receptors, replacing the leucine residue with other hydrophobic amino acids has been shown to be crucial for activity. lookchem.com Studies have demonstrated that analogues where leucine is replaced by norleucine or phenylalanine retain potency, indicating the importance of a hydrophobic side chain at this position. lookchem.com

Furthermore, SAR studies have explored the stereochemistry of the leucylglycine unit. The use of D-amino acids in place of the natural L-amino acids can significantly impact the peptide's conformation and its interaction with biological targets, often leading to increased metabolic stability.

The data gathered from these SAR studies are invaluable for the rational design of new, more potent, and selective peptide-based drugs.

Table 4: SAR Insights from Leucylglycine Analogues

| Modified Feature | Observation | Implication for Design | Reference |

|---|---|---|---|

| Leucine Side Chain | Hydrophobicity is critical for activity | Maintain or enhance hydrophobicity for improved potency | lookchem.com |

| Glycine Residue | Provides conformational flexibility | Substitution can rigidify the structure and alter receptor binding | nih.gov |

| Peptide Backbone | Modifications can increase metabolic stability | Introduction of non-natural linkages (e.g., thioamides) | researchgate.net |

Biological Activity Research and Mechanistic Investigations in Vitro and Animal Models

General Role of Leucylglycine Dipeptides in Biological Systems

Leucylglycine (Leu-Gly) is a dipeptide composed of the amino acids leucine (B10760876) and glycine (B1666218). chemfont.cahmdb.ca In biological systems, such dipeptides primarily function as fundamental building blocks for the synthesis of proteins or emerge as intermediate products from the breakdown of larger proteins. chemfont.cahmdb.calibretexts.org

Amino acids are the foundational units of proteins, and their sequence dictates the protein's structure and function. libretexts.orgbritannica.com Dipeptides like leucylglycine can be utilized during protein synthesis, where they are incorporated into growing polypeptide chains. ontosight.ai Leucine, an essential branched-chain amino acid (BCAA), and glycine, a conditional amino acid, are both crucial for various metabolic processes. britannica.comontosight.ai

Conversely, during protein catabolism or digestion, proteins are broken down into smaller peptides and individual amino acids. chemfont.cahmdb.ca Leucylglycine can be an incomplete breakdown product during this process. chemfont.cahmdb.ca While many dipeptides are short-lived intermediates destined for further breakdown into their constituent amino acids by peptidases, some possess distinct physiological or cell-signaling effects. chemfont.cahmdb.ca For instance, the enzyme leucine aminopeptidase (B13392206) is known to hydrolyze leucylglycine. worthington-biochem.com Studies on muscle senescence have noted an increased abundance of Leucylglycine, suggesting a role in protein catabolism associated with aging.

In Vitro Studies on Specific Biological Targets or Pathways

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, playing a crucial role in regulating metabolic pathways. wikipedia.orgbiologynotesonline.com Inhibition can be reversible or irreversible. libretexts.org Reversible inhibitors, which bind non-covalently, are classified based on their mechanism: competitive inhibitors bind to the active site, competing with the substrate, while non-competitive inhibitors bind to an allosteric (different) site, altering the enzyme's conformation. wikipedia.orglibretexts.org

Dipeptides and their derivatives can function as enzyme inhibitors. Their mechanism often involves mimicking the natural substrate to block the active site (competitive inhibition) or binding to an allosteric site to induce a conformational change that reduces the enzyme's efficacy (non-competitive inhibition). biologynotesonline.comnih.gov For example, Leucine aminopeptidase, an exopeptidase critical for protein degradation, was identified based on its high efficiency in cleaving leucylglycine. worthington-biochem.com The interaction between such peptides and proteases is a key area of study. Some protein protease inhibitors work by inserting a reactive loop into the active site of the protease in a substrate-like manner. nih.gov The specific structure of a leucylglycine derivative, including modifications like the ethyl ester in H-LEU-GLY-OET HCL, can influence its binding affinity and inhibitory potential for specific enzymes.

Leucylglycine is a structural component of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide that plays a role in pain modulation by binding to opioid receptors. tocris.commdpi.com Enkephalins are considered primary endogenous ligands for the δ-opioid receptor. wikipedia.org The biological activity of enkephalins is often short-lived due to rapid degradation by enzymes. wikipedia.orgnih.gov Consequently, synthetic analogues are developed to enhance stability and receptor selectivity. nih.gov

Research into enkephalin analogues often involves modifying the peptide sequence to study structure-activity relationships and improve affinity for specific opioid receptor subtypes (e.g., μ- and δ-opioid receptors). nih.govrsc.org For example, a cyclic analogue of [Leu⁵]enkephalin, H-Tyr-cyclo(-Nγ-D-A₂bu-Gly-Phe-Leu-), demonstrated significantly higher potency in both guinea pig ileum assays and rat brain receptor binding assays compared to the linear [Leu⁵]enkephalin. nih.gov This enhanced activity is attributed to the conformational constraints imposed by cyclization, which may favor the geometry required for receptor binding. nih.gov The binding of Leu-enkephalin and its derivatives to μ- and δ-opioid receptors is a key area of investigation to understand their pharmacological effects. rsc.org Derivatives of leucylglycine, such as Cyclo(leucylglycine), have been shown to modulate dopaminergic systems, which are influenced by opioid receptor activity. scispace.com

Table 1: Activity of Selected Enkephalin Analogues

This table summarizes the relative potency of enkephalin analogues from in vitro assays.

| Compound | Assay | Potency Relative to [Leu⁵]enkephalin | Source |

| H-Tyr-cyclo(-Nγ-D-A₂bu-Gly-Phe-Leu-) | Guinea Pig Ileum Assay | 17.5 times more potent | nih.gov |

| H-Tyr-cyclo(-Nγ-D-A₂bu-Gly-Phe-Leu-) | Rat Brain Receptor Binding Assay | 2 times more potent | nih.gov |

| [D-Ala²,D-Leu⁵]-Enkephalin amide (DADLE) | General Opioid Activity | More potent and selective | peptide.com |

Synthetic peptide derivatives are actively investigated for their potential as anticancer agents. nih.gov Cellular assays are employed to measure the cytotoxic (cell-killing) effects of these compounds against various cancer cell lines, with results often reported as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells). mdpi.com

Derivatives containing specific amino acid sequences, including leucylglycine, have shown cytotoxic activity. For instance, various synthetic derivatives have been tested against breast cancer cell lines like MCF-7 and MDA-MB-231, as well as prostate cancer (PC-3) and lung cancer (A-549) cell lines. mdpi.comnih.gov Studies on phthalimide (B116566) derivatives incorporating a thiazole (B1198619) structure revealed that some compounds exhibited potent cytotoxic activity against MCF-7, MDA-MB-468, and PC-12 cancer cell lines. nih.gov The mechanistic insight from these studies often points towards the induction of apoptosis. nih.gov For example, a study of N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives found that different compounds had varying IC₅₀ values across A-549, MDA-MB-231, and PC-3 cell lines, indicating selective cytotoxicity. mdpi.com

Table 2: Cytotoxicity (IC₅₀) of Selected Synthetic Derivatives in Cancer Cell Lines

This interactive table shows the IC₅₀ values (in µM) of various synthetic compounds against different human cancer cell lines.

| Compound Class | Compound | Cell Line | IC₅₀ (µM) | Source |

| Thiazole-Phthalimide | 5b | MCF-7 (Breast) | 0.2 ± 0.01 | nih.gov |

| Thiazole-Phthalimide | 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | nih.gov |

| Thiazole-Phthalimide | 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | nih.gov |

| Hydrazone | 1d | PC-3 (Prostate) | 9.38 | mdpi.com |

| Hydrazone | 1e | A-549 (Lung) | 13.39 | mdpi.com |

| Oxadiazole | 2l | MDA-MB-231 (Breast) | 22.73 | mdpi.com |

The rise of antibiotic resistance has spurred research into new antimicrobial agents, including antimicrobial peptides (AMPs) and their synthetic derivatives. nih.gov Leucylglycine derivatives have been synthesized and evaluated for their activity against various pathogens. nih.govoup.com The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. dovepress.com

Table 3: Antimicrobial Activity (MIC) of Selected Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) of various compounds against different microbial strains.

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

| Dichloromethane root extract of U. scheffleri | S. aureus | 6.25 | Gentamicin | 5 | dovepress.com |

| Compound F8 | C. albicans | 16 | - | - | mdpi.com |

| Compound F24 | C. albicans | 16 | - | - | mdpi.com |

| Compound F42 | C. albicans | 16 | - | - | mdpi.com |

Cellular Assays for Investigating Biological Responses (e.g., Cytotoxicity in Cancer Cell Lines, focusing on mechanistic insights)

Mechanistic Elucidation of Biological Actions (e.g., Induction of Apoptotic Pathways, Influence on Cellular Processes)

Understanding the specific molecular mechanisms behind the biological activity of compounds like this compound is a primary goal of in vitro research. In the context of anticancer activity, a key mechanism is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov

Studies on cytotoxic derivatives often investigate markers of apoptosis to elucidate the mechanism of action. nih.gov For example, the cytotoxic effects of certain thiazole-phthalimide derivatives on cancer cells were linked to apoptosis, as confirmed by DNA fragmentation and increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Further analysis using RT-PCR can reveal changes in the expression of pro-apoptotic genes (like BAX) and anti-apoptotic genes (like BCL-2). nih.gov An increase in the BAX/BCL-2 ratio is a hallmark of the intrinsic apoptotic pathway. nih.gov Similarly, neoglycoside derivatives of oleanolic acid were found to induce apoptosis in HepG2 liver cancer cells, accompanied by cell cycle arrest at the G0/G1 phase. mdpi.com These findings suggest that synthetic peptide derivatives can exert their anticancer effects by actively triggering the cell's self-destruction machinery. nih.govnih.gov

Ex Vivo and In Vitro Animal Model Applications for Biological Evaluation

The dipeptide ester L-leucyl-glycine ethyl ester hydrochloride, often represented as this compound, primarily serves as a fragment or an intermediate in the synthesis of more complex peptides used for biological evaluation. Research has incorporated the leucyl-glycine ethyl ester moiety into larger peptide sequences to investigate enzymatic activities and inhibition in various in vitro models. These studies provide insights into the substrate specificity and catalytic mechanisms of enzymes, particularly proteases.

Detailed research findings from in vitro studies involving peptides containing the Leu-Gly-OEt structure are presented below.

Enzymatic Cleavage Studies in In Vitro Models

The Leu-Gly-OEt sequence is part of synthetic peptide substrates designed to assess the activity of specific enzymes. One such study focused on a reconstructed catalytic domain of human gelatinase A (Matrix Metalloproteinase-2 or MMP-2). A synthetic thiopeptolide substrate, Ac-Pro-Leu-Gly-thioester-Leu-Leu-Gly-OEt, was used to determine the enzyme's kinetic parameters. nih.gov The gelatinase A catalytic domain demonstrated activity over a pH range of 5.5 to 9, with optimal performance at a neutral pH of 7.0. nih.gov The study highlighted the requirement of both zinc and calcium ions for enzymatic activity. nih.gov

The kinetic constants for the cleavage of this substrate by the reconstructed gelatinase A were determined, providing a quantitative measure of its catalytic efficiency. nih.gov

| Substrate | Enzyme | Km (μM) | kcat (s-1) | pH |

|---|---|---|---|---|

| Ac-Pro-Leu-Gly-thioester-Leu-Leu-Gly-OEt | Reconstructed Human Gelatinase A (Catalytic Domain) | 134 | 16 | 7.0 |

Enzyme Inhibition Analysis

In other in vitro applications, derivatives containing the Leu-Gly-OEt structure have been utilized to evaluate enzyme inhibition. A notable example is the peptide Ac-Pro-Leu-Gly-(2-Mercapto-4-Methylpentanoyl)-Leu-Gly-OEt, which was investigated for its inhibitory effects on matrix metalloproteinases (MMPs) and stromelysin. biosynth.com This peptide demonstrated inhibitory activity against these enzymes in in vitro assays, suggesting its potential role in modulating proteolytic processes. biosynth.com

Role as a Synthetic Precursor

Beyond direct use in enzymatic assays, H-Leu-Gly-OEt is employed as a dipeptide ester building block in the synthesis of more complex peptides for biological research. researchgate.net For instance, it has been used as a starting material to create N-[N-(3,4-dichlorophenyl)-D,L-Ala]-L-Leu-Gly-OH. researchgate.net This tripeptide was subsequently condensed with other molecules to generate new derivatives for further biological characterization. researchgate.net This synthetic application underscores the foundational role of H-Leu-Gly-OEt in developing novel compounds for evaluation in various biological systems.

Analytical Methodologies for Characterization and Quantification of Leucylglycine Ethyl Ester and Its Derivatives

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating H-LEU-GLY-OET HCL from starting materials, byproducts, and other impurities, as well as for tracking the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Reversed-Phase HPLC (RP-HPLC), and Thin-Layer Chromatography (TLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

HPLC, particularly in its reversed-phase mode, is a powerful tool for the analysis and purification of peptides like Leucylglycine Ethyl Ester. renyi.hu RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. renyi.hu The separation is achieved by the hydrophobic binding of the peptide to the stationary phase, with elution accomplished by increasing the concentration of an organic solvent in the mobile phase. renyi.hu This technique offers excellent resolution, allowing for the separation of closely related peptides. hplc.eu

For the analysis of dipeptides, RP-HPLC methods often employ C18 columns. hplc.eucreative-proteomics.com The mobile phase typically consists of an aqueous component, often with an acid like trifluoroacetic acid (TFA) to improve peak shape, and an organic modifier such as acetonitrile. hplc.eugoogle.com Gradient elution, where the concentration of the organic solvent is gradually increased, is commonly used to effectively separate components with varying polarities. google.com Detection is frequently performed using a UV detector, with peptide bonds showing strong absorbance around 220 nm. creative-proteomics.com

A typical RP-HPLC setup for peptide analysis might involve:

Column: C18, wide-pore (e.g., 300 Å) for better protein and peptide separations. hplc.eu

Mobile Phase A: 0.1% TFA in water. hplc.eu

Mobile Phase B: Acetonitrile. gerli.com

Gradient: A programmed increase in the percentage of Mobile Phase B.

Detection: UV absorbance at 220 nm or 275 nm if aromatic residues are present. creative-proteomics.com

The versatility of RP-HPLC allows for its application in both analytical purity assessment and preparative purification of peptides. renyi.hugoogle.com

Interactive Data Table: Typical RP-HPLC Parameters for Dipeptide Analysis

| Parameter | Typical Setting | Purpose |

| Stationary Phase | C18 (Octadecylsilane) | Provides a hydrophobic surface for separation. |

| Mobile Phase | Acetonitrile/Water with TFA | Elutes peptides based on hydrophobicity. TFA improves peak shape. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Detection | UV at 220 nm | Detects the peptide bond. |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including peptide synthesis. rochester.edumit.edu It allows for a quick assessment of the consumption of starting materials and the formation of the desired product. rsc.org

In a typical TLC analysis for a peptide synthesis:

Small spots of the starting material, the reaction mixture, and a "cospot" (a mixture of both) are applied to a silica (B1680970) gel plate. rochester.edu

The plate is then developed in a chamber containing a suitable solvent system. mit.edu The choice of solvent system is crucial and is selected to achieve good separation of the components. mit.edu For polar compounds like peptides, solvent systems might include mixtures like n-butanol, acetic acid, and water. researchgate.net

After development, the plate is visualized, often using a UV lamp if the compounds are UV-active, or by staining with a reagent like ninhydrin (B49086) or p-anisaldehyde that reacts with the compounds to produce colored spots. rochester.eduresearchgate.net

The relative positions of the spots (Rf values) provide information about the progress of the reaction. The disappearance of the starting material spots and the appearance of a new product spot indicate a successful reaction. rsc.org

Chiral HPLC for Enantiomeric Purity Assessment

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is crucial to determine the enantiomeric purity of compounds like this compound. Chiral HPLC is the primary method for this purpose. hplc.eu

Enantiomeric separation can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP). These columns are packed with a chiral material that interacts differently with the two enantiomers, leading to their separation. phenomenex.com Polysaccharide-based CSPs are very common. phenomenex.com

Indirect Separation: By derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. nih.gov For example, a chiral isocyanate reagent can be used to form diastereoisomeric carbamoyl (B1232498) amino acid esters which are then separated by HPLC.

The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for accurately quantifying a trace enantiomer. hplc.eu The precise determination of enantiomeric purity is critical for ensuring the quality and efficacy of peptide-based compounds. thieme-connect.de

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR and ¹³C NMR are used to identify the chemical environment of the hydrogen and carbon atoms within the molecule.

For L-Leucylglycine ethyl ester hydrochloride, the ¹H NMR spectrum would show characteristic signals for the protons in the leucine (B10760876) and glycine (B1666218) residues, as well as the ethyl ester group. For instance, signals corresponding to the isobutyl group of leucine, the α-protons of both amino acids, the methylene (B1212753) protons of glycine, and the ethyl group protons would be observed at specific chemical shifts and with specific splitting patterns. rsc.org

Interactive Data Table: Expected ¹H NMR Signals for this compound

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| Leucine -CH(CH₃)₂ | ~0.9 | Doublet |

| Leucine -CH₂- | ~1.5-1.7 | Multiplet |

| Leucine α-CH | ~3.6-3.9 | Multiplet |

| Glycine -CH₂- | ~3.9-4.1 | Doublet |

| Ethyl Ester -CH₃ | ~1.2-1.3 | Triplet |

| Ethyl Ester -OCH₂- | ~4.2-4.3 | Quartet |

Note: Exact chemical shifts can vary depending on the solvent and other conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular mass. cdnsciencepub.com Techniques like electrospray ionization (ESI) are commonly used for peptide analysis. The NIST WebBook provides mass spectral data for L-leucine, ethyl ester, showing characteristic fragment ions. nist.gov Coupling HPLC with mass spectrometry (LC-MS) is a particularly powerful technique, providing separation and identification in a single run. hplc.eushoko-sc.co.jp

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. specac.com For this compound, the IR spectrum would exhibit characteristic absorption bands for the amide group, the ester group, and the amine hydrochloride.

Key expected IR absorption bands include:

N-H stretching (amine salt): A broad band in the region of 3000-3300 cm⁻¹.

C=O stretching (ester): A strong, sharp peak around 1730-1750 cm⁻¹. specac.com

C=O stretching (amide I band): A strong peak around 1650 cm⁻¹. specac.com

N-H bending (amide II band): A peak around 1550 cm⁻¹.

The NIST Chemistry WebBook contains a reference IR spectrum for glycine ethyl ester hydrochloride, which shows these characteristic functional group absorptions. nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N). cdnsciencepub.comnii.ac.jp The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula of this compound (C₁₀H₂₁ClN₂O₃). nih.gov A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nii.ac.jp

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 47.72% |

| Hydrogen | H | 1.008 | 21 | 21.168 | 8.42% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.09% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.14% |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.08% |

| Total | 251.742 | 100.00% |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of Leucylglycine Ethyl Ester and Derived Peptides

The biological function and physical properties of a peptide are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational analysis is a key method for exploring the potential energy surface of peptides like Leucylglycine ethyl ester.

Detailed conformational studies on dipeptides and their analogues employ a range of computational techniques. These include molecular mechanics force fields (such as OPLS/AA, MM3, and MMFF) for initial screening of low-energy structures, followed by more accurate quantum chemical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT). osu.edu For dipeptides containing leucine (B10760876), computational procedures have been developed to determine side-chain conformation by correlating theoretical and experimental data, such as nuclear magnetic resonance (NMR) spin-spin coupling constants (SSCCs) with Karplus equations. acs.org

Studies on related proline-leucine dipeptide esters have shown a preference for an extended conformation. researchgate.netcapes.gov.br The leucyl side chain itself overwhelmingly favors a C′–Cα–Cβ–Cγ–Cδ1 trans-zigzag conformation in many peptide structures. researchgate.net

For H-LEU-GLY-OET HCL specifically, experimental data from single-crystal X-ray diffraction provides a solid foundation for conformational models. vulcanchem.com This data reveals precise bond lengths, angles, and the spatial arrangement of the atoms in the crystalline state. Such experimental structures are crucial for benchmarking and validating computational models. The analysis often reveals that intermolecular forces, particularly hydrogen bonds, play a significant role in stabilizing specific conformations, such as the β-sheet-like packing observed in the crystal lattice of this compound. vulcanchem.com

| Parameter | Value |

|---|---|

| Unit Cell Parameter (a) | 10.32 Å |

| Unit Cell Parameter (b) | 12.45 Å |

| Unit Cell Parameter (c) | 14.78 Å |

| Unit Cell Angle (α) | 90° |

| Unit Cell Angle (β) | 92.3° |

| Unit Cell Angle (γ) | 90° |

| Key Hydrogen Bond | N-H···O=C |

| Hydrogen Bond Length | 2.89–3.12 Å |

Molecular Docking Simulations with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a ligand, such as a peptide, and a biological target, typically a protein receptor or an enzyme.

While specific docking studies for this compound are not extensively published, the methodology is well-established for analogous dipeptides and their derivatives. For instance, docking simulations have been used to:

Predict Binding Modes and Activity: In the design of new drugs, docking was used to analyze how Linezolid dipeptide-type analogues interact with the peptidyl transferase center (PTC) of the bacterial ribosome, predicting interactions that could help overcome antibiotic resistance. bohrium.com

Understand Enzyme-Substrate Interactions: Docking studies were performed to investigate how glycan-conjugated phenylalanine ethyl ester derivatives interact with the active site of the enzyme papain. These simulations suggested that the conformational flexibility of linkers was key to achieving higher reaction yields.

Identify Potential Biological Targets: Docking of various small molecules into the active sites of enzymes like H. pylori urease and E. coli FabH-CoA has been used to predict binding affinity and guide the development of inhibitors. sci-hub.se

For a molecule like Leucylglycine ethyl ester, docking simulations could be employed to screen a wide array of enzymes, such as peptidases or esterases, to predict which ones might metabolize it. It could also be used to explore potential interactions with receptors where a dipeptide might act as a signaling molecule or a competitive inhibitor. researchgate.net

Prediction of Peptide Properties (e.g., Solubility, Aggregation Tendency)

Computational methods are increasingly used to predict the physicochemical properties of peptides, which are critical for their synthesis, handling, and application.

Solubility: Peptide solubility is complex, but general guidelines can be modeled computationally. A common principle is that solubility in aqueous solutions is enhanced by charged residues. thermofisher.compepcalc.com For this compound, the presence of the N-terminal amine (which is protonated at neutral pH) and the chloride counter-ion contributes to its water solubility. Computational models can provide more quantitative predictions:

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with properties like solubility. arxiv.org

Machine Learning Models: Advanced models like "PeptideBERT" use natural language processing architectures to predict peptide properties directly from the amino acid sequence. arxiv.org

Structure-Based Models: Methods like the "solubility-aware" AfDesign protocol use 3D structure prediction (via AlphaFold) combined with a solubility loss function based on amino acid indices to design peptides with improved solubility. mdpi.com

Aggregation Tendency: The self-assembly of peptides into larger structures like fibrils or gels is a key property. The aggregation of dipeptides has been successfully predicted using computational models. rsc.orgnih.gov These models use Quantitative Structure-Property Relationship (QSPR) approaches, which link calculated molecular descriptors to the experimentally observed tendency to form gels. nih.gov Machine learning algorithms, including Support Vector Machines (SVM), Random Forests (RF), and Neural Networks (NN), have been trained on datasets of dipeptides to classify them as "gelators" or "non-gelators" with high accuracy. nih.gov Such tools allow for the high-throughput virtual screening of dipeptide libraries to identify candidates with a high propensity for self-assembly. rsc.orgnih.gov

| Property | Computational Method | Principle | Reference |

|---|---|---|---|

| Solubility | General Guidelines | Based on the ratio of charged to hydrophobic residues. | thermofisher.com |

| Solubility | PeptideBERT | Transformer-based language model predicts properties from sequence. | arxiv.org |

| Solubility | Solubility-Aware AfDesign | Incorporates a solubility loss function into 3D structure-based design. | mdpi.com |

| Aggregation | QSPR Models (SVM, RF, NN) | Links molecular descriptors to gelation ability for virtual screening. | nih.gov |

Mechanistic Insights into Chemical and Enzymatic Reactions using Computational Methods

Computational chemistry provides a window into the transition states and reaction pathways of chemical and enzymatic processes at the atomic level.

Chemical Reactions: The synthesis of this compound involves two key bond formations: the peptide bond and the ester bond.

Esterification: The formation of the ethyl ester from a carboxylic acid and ethanol (B145695) is a classic Fischer-Speier esterification. Computational studies of this acid-catalyzed reaction show that the mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid. mdpi.comchemguide.co.uk This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, leading to a tetrahedral intermediate, followed by the elimination of water to form the ester. mdpi.comchemguide.co.uk

Peptide Bond Formation: The reaction between an activated carboxylic acid of one amino acid and the amine of another is a form of aminolysis. Theoretical studies on the aminolysis of esters reveal a mechanism involving the formation of a tetrahedral zwitterionic intermediate, which then rearranges to form the stable amide (peptide) bond. rsc.org

Enzymatic Reactions: Leucylglycine ethyl ester can be a substrate for various enzymes.

Enzymatic Polymerization: Computational studies on the polymerization of D-alanine ethyl ester by D-aminopeptidase (DAP) have provided insights into how enzymes can facilitate peptide bond formation under aqueous conditions, a process that is challenging in chemical synthesis. rsc.org

Enzymatic Hydrolysis: Dipeptides like leucylglycine are known substrates for peptidases, which catalyze the cleavage of the peptide bond. Similarly, the ethyl ester group is susceptible to hydrolysis by esterase enzymes. Computational methods can model the binding of the substrate in the enzyme's active site and elucidate the catalytic mechanism, including the roles of key active site residues.

In Silico Design of Novel Leucylglycine-Based Peptides and Analogues

In silico design leverages computational power to create novel molecules with desired properties before their physical synthesis, saving significant time and resources. A simple dipeptide like leucylglycine can serve as a scaffold for designing more complex and functional analogues.

The process often involves several computational strategies:

Library Screening: As demonstrated in the search for novel peptide gelators, large virtual libraries of dipeptides can be computationally screened to identify candidates with specific properties. rsc.orgnih.gov This approach could be adapted to screen for Leucylglycine-based analogues with properties like enhanced receptor binding or specific solubility profiles.

Machine Learning Models: Predictive models can be built using machine learning algorithms. By training on datasets of peptides with known activities, these models can learn the relationship between sequence/structure and function. For example, models based on physicochemical properties and dipeptide composition have been used to predict protein-protein interactions, which can be a guide for designing peptide inhibitors. biorxiv.orgresearchgate.net

Structure-Based Design: When the three-dimensional structure of a biological target is known, peptides can be designed to fit perfectly into a binding site. This approach was used to computationally design potent and selective d-peptide agonists of the GLP-2 receptor, starting from a known peptide structure. acs.org Similarly, the solubility-aware AlphaFold protocol allows for the de novo design of peptides that not only bind to a target but also possess favorable solubility. mdpi.com

These in silico methods enable the rational design of novel peptides based on the H-LEU-GLY-OET scaffold, potentially leading to new drug candidates, biomaterials, or research tools. bohrium.com

Future Directions and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Strategies for Leucylglycine Peptides

The chemical synthesis of peptides has traditionally been associated with low atom economy and the generation of significant chemical waste, primarily from toxic solvents and excess reagents. nih.govnih.gov Conventional methods like Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), while effective, are facing scrutiny for their environmental impact. advancedchemtech.comrsc.org SPPS, for instance, relies on large quantities of solvents like N,N-dimethylformamide (DMF) for washing and coupling steps, contributing to 80-90% of the total waste. advancedchemtech.com In response, the field is moving towards more sustainable and advanced synthetic protocols.

Emerging strategies applicable to the synthesis of leucylglycine peptides include:

Chemoenzymatic Peptide Synthesis (CEPS): This approach utilizes enzymes, such as papain, to catalyze the formation of peptide bonds in aqueous media. rsc.orgacs.org Research has demonstrated the successful use of papain for the co-oligomerization of Leucine (B10760876) ethyl ester (Leu-OEt), a component of H-Leu-Gly-OEt HCl, highlighting the feasibility of this green method. CEPS operates without the need for side-group protection and reduces reliance on organic solvents, making it an environmentally friendly alternative. acs.org

Greener Solvents and Reagents: A significant push is being made to replace hazardous solvents like DMF and CH2Cl2 with more benign alternatives. nih.gov Research into greener solvent systems and the use of recoverable or reusable reagents aims to drastically reduce the process mass intensity of peptide synthesis. rsc.org

N- to C-Peptide Synthesis: Traditional peptide synthesis proceeds from the C-terminus to the N-terminus (C-to-N). nih.gov An alternative approach, synthesis in the N- to C-direction, offers the potential to minimize the use of protecting groups, which are a major source of waste. nih.govchemrxiv.org Methods employing thioesters and vinyl esters have shown promise in achieving efficient amide bond formation with minimal side reactions. nih.gov

Convergent Synthesis: Instead of a linear, one-at-a-time addition of amino acids, convergent synthesis involves preparing shorter peptide fragments first and then ligating them together. advancedchemtech.com This method can reduce the total number of synthetic steps and the cumulative waste generated, especially for larger peptides. advancedchemtech.com

| Method | Traditional Approach (e.g., SPPS) | Advanced/Sustainable Approach (e.g., CEPS) | Key Advantages of Advancement |

| Solvent | N,N-dimethylformamide (DMF), Dichloromethane (CH2Cl2) nih.gov | Aqueous buffers (e.g., phosphate (B84403) buffer) acs.org | Reduces use of toxic and environmentally harmful solvents. |

| Catalyst | Chemical coupling reagents | Enzymes (e.g., Papain) | High stereo- and regiospecificity, biodegradable catalyst. |

| Protecting Groups | Required for side chains and termini nih.gov | Often not required for side chains acs.org | Improves atom economy and reduces synthetic steps. |

| Waste Profile | High process mass intensity, significant solvent and reagent waste nih.gov | Lower waste, primarily aqueous | Significantly greener process with less hazardous byproducts. |

Integration of this compound in Bioconjugation and Biomaterial Science

Bioconjugation, the covalent linking of molecules, and biomaterial science are rapidly advancing fields that increasingly rely on peptides to create functional materials for medicine and biotechnology. rsc.orgrsc.org While direct research on this compound in these areas is nascent, its constituent Leu-Gly motif appears in peptide-based biomaterials, suggesting its potential as a key building block. researchgate.netunibg.it

Future applications could involve using this compound to construct:

Peptide-Polymer Conjugates: Peptides can be attached to synthetic polymers to create hybrid materials with unique properties. rsc.org The Leu-Gly unit could serve as a simple, biocompatible spacer or linker, connecting a polymer backbone to a bioactive domain. The synthesis of these conjugates relies on chemoselective reactions like "click chemistry" or Staudinger ligation, which can be adapted to derivatives of this compound. rsc.org

Self-Assembling Hydrogels: Short peptides are known to self-assemble into ordered nanostructures like hydrogels, which are useful for tissue engineering and drug delivery. The tetrapeptide glycyl phenylalanyl leucyl glycine (B1666218) has been noted in the context of biomaterials, indicating that sequences containing the leucyl-glycine pair can participate in these assembly processes. unibg.it this compound could be a starting point for synthesizing tailored peptides that self-assemble in response to specific stimuli.

Lipidated Peptides: Peptide lipidation is a strategy used to enhance the pharmacokinetic properties of peptide-based drugs. nih.gov By attaching a lipid moiety, the peptide's interaction with cell membranes and its metabolic stability can be improved. This compound can be elongated and subsequently functionalized with lipid tails using techniques such as the Cysteine Lipidation on a Peptide or Amino acid (CLipPA) reaction. nih.gov

The primary advantage of using a simple dipeptide ester like this compound is its versatility. It can be readily elongated or functionalized at its N-terminus, C-terminus (after hydrolysis of the ester), or potentially on the leucine side chain to facilitate conjugation with other molecules, forming the basis for complex biomaterials.

High-Throughput Screening and Combinatorial Chemistry for Leucylglycine-Based Peptide Libraries

Combinatorial chemistry is a powerful technique for generating large, diverse libraries of compounds that can be rapidly screened for biological activity. studysmarter.co.uknih.gov This approach is particularly well-suited for peptide-based drug discovery. americanpharmaceuticalreview.com this compound and similar dipeptide fragments are ideal building blocks for constructing these libraries.

The process and emerging research avenues include:

Combinatorial Library Synthesis: Using methods like the split-and-mix synthesis on a solid support, building blocks are systematically combined to create a library containing thousands or even millions of unique peptide sequences. wikipedia.org Instead of using single amino acids, pre-formed dipeptide units like leucylglycine can be incorporated to rapidly build complexity and explore a different chemical space.

High-Throughput Screening (HTS): Once a library is synthesized, it must be screened to find "hits"—compounds that bind to a specific biological target, such as a protein implicated in a disease. americanpharmaceuticalreview.com Modern HTS assays are designed for speed and efficiency. For example, competitive binding assays using fluorescence readouts allow for the rapid testing of thousands of compounds. drugtargetreview.com

Advanced Hit Identification: A key challenge is identifying the chemical structure of the active peptide on a positive bead from the library. An emerging technique involves an "all-on-one chip" system where beads from a one-bead-one-compound (OBOC) library are immobilized on a glass slide. mdpi.com After incubation with a fluorescently labeled target protein, the positive "hit" beads are identified by a fluorescence scan. The structure of the peptide on these specific beads can then be determined directly on the chip using matrix-assisted laser desorption/ionization (MALDI)-time of flight (TOF) mass spectrometry, eliminating the slow, manual process of picking individual beads for sequencing. mdpi.com

Dynamic Combinatorial Libraries (DCLs): This sophisticated approach involves generating a library of compounds that are in a continuous, reversible equilibrium. nih.govbeilstein-journals.org When a biological target is introduced, it can bind to its preferred library member, shifting the equilibrium and amplifying the concentration of the best binder. This method has been successfully used to identify artificial receptors for dipeptides in water, demonstrating its power in finding molecules with high affinity and specificity. nih.govbeilstein-journals.org

By using this compound as a foundational element in these combinatorial strategies, researchers can accelerate the discovery of new peptide-based therapeutics, diagnostic agents, and other functional molecules.

Q & A

Q. Notes

- Basic questions focus on foundational techniques and reproducibility.

- Advanced questions address complex analysis, interdisciplinary integration, and resolving research contradictions.

- Methodological rigor, statistical validation, and adherence to academic standards are emphasized throughout.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.